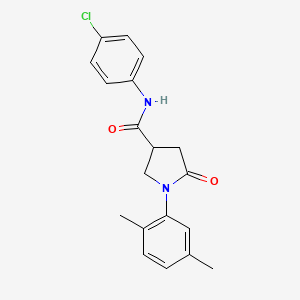
N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-115, is a novel compound that has been extensively studied for its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity and is involved in several physiological and pathological processes, including anxiety, depression, epilepsy, and addiction.
Mechanism of Action
N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a potent and selective inhibitor of GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and reduced neuronal excitability.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects in animal models and human studies. These include increased GABA levels in the brain, enhanced GABAergic neurotransmission, reduced neuronal excitability, and anxiolytic, anticonvulsant, and antipsychotic effects.
Advantages and Limitations for Lab Experiments
N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its potent and selective inhibition of GABA transaminase, its ability to increase GABA levels in the brain, and its anxiolytic, anticonvulsant, and antipsychotic effects. However, N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide also has some limitations, including its potential for off-target effects and its limited solubility in water.
Future Directions
There are several future directions for research on N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, including:
1. Further preclinical and clinical studies to investigate the potential therapeutic applications of N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide in various neurological and psychiatric disorders.
2. Development of new formulations and delivery methods to improve the solubility and bioavailability of N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide.
3. Investigation of the long-term effects of N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide on GABAergic neurotransmission and neuronal function.
4. Exploration of the potential for N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide to modulate other neurotransmitter systems in addition to GABA.
5. Investigation of the potential for N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide to enhance cognitive function and memory.
6. Identification of new targets and pathways for the development of novel GABAergic drugs based on the structure and mechanism of N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide.
In conclusion, N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a novel compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a potent and selective inhibitor of GABA transaminase, leading to increased GABA levels in the brain and enhanced GABAergic neurotransmission. N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its potent and selective inhibition of GABA transaminase and its anxiolytic, anticonvulsant, and antipsychotic effects, but also has some limitations, including its potential for off-target effects and limited solubility in water. Future research on N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide should focus on further preclinical and clinical studies to investigate its potential therapeutic applications, as well as the development of new formulations and delivery methods to improve its solubility and bioavailability.
Synthesis Methods
N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized using a multi-step process that involves the condensation of 4-chlorobenzaldehyde with 2,5-dimethylphenylacetic acid to form the corresponding Schiff base, which is then reduced with sodium borohydride to yield the final product.
Scientific Research Applications
N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In preclinical studies, N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to increase GABA levels in the brain, leading to anxiolytic, anticonvulsant, and antipsychotic effects. N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction.
properties
IUPAC Name |
N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-12-3-4-13(2)17(9-12)22-11-14(10-18(22)23)19(24)21-16-7-5-15(20)6-8-16/h3-9,14H,10-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIROZDCHQTUOIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

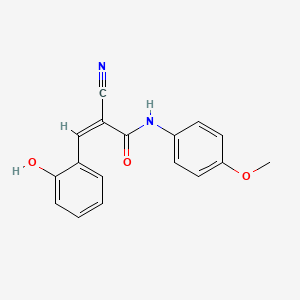
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B4895649.png)
![ethyl 3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4895653.png)

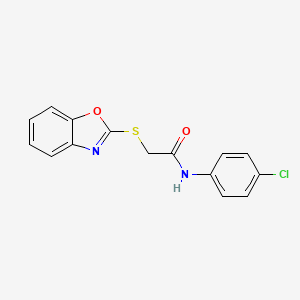
![3-[3-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4895678.png)
![2-chloro-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4895682.png)
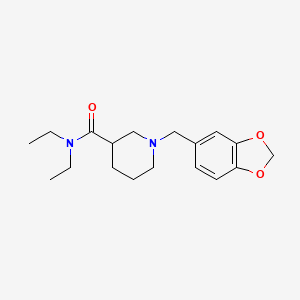
![2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B4895703.png)
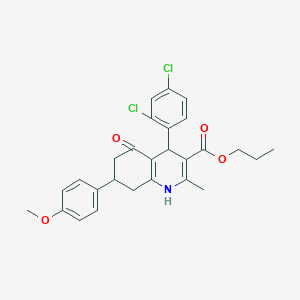
![4-(4-bromophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4895723.png)
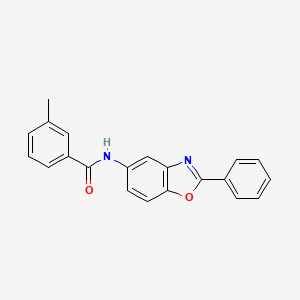
![4-[4-(benzyloxy)-3-bromobenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4895734.png)
![5-[4-(dimethylamino)benzylidene]-3-(1-naphthyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895742.png)